molecular formula C22H24N2O3 B253743 2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide

2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide

Cat. No.: B253743
M. Wt: 364.4 g/mol
InChI Key: ZNLYLUSXIBSBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butylphenoxy group and an isoxazolyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-tert-butylphenol with an appropriate acylating agent to form the phenoxyacetyl intermediate. This intermediate is then reacted with 3-(4-methylphenyl)-5-isoxazole to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4-methoxyphenol: Shares the tert-butylphenoxy group but differs in the functional groups attached.

    2-(4-tert-Butylphenoxy)propanoic acid: Similar phenoxy structure but with a propanoic acid group.

    Methyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Contains a similar phenoxy group but with a different core structure.

Uniqueness

2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide is unique due to its combination of the tert-butylphenoxy and isoxazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide

InChI

InChI=1S/C22H24N2O3/c1-15-5-7-16(8-6-15)19-13-21(27-24-19)23-20(25)14-26-18-11-9-17(10-12-18)22(2,3)4/h5-13H,14H2,1-4H3,(H,23,25)

InChI Key

ZNLYLUSXIBSBMU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)COC3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)COC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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